5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Chemical Structure and Properties The compound 5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide features a central 1,2,3-triazole ring substituted at the 1-position with a 2-chlorobenzyl group and at the 4-position with a carboxamide moiety linked to a furan-2-ylmethyl group. Its molecular formula is C₁₆H₁₅ClN₅O₂ (calculated from analogs in and ), with an average molecular weight of approximately 359.79 g/mol . The compound’s structure combines aromatic (2-chlorobenzyl, furan) and heterocyclic (triazole) elements, which are common in pharmacologically active molecules targeting protein-protein interactions or enzymatic activity .
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c16-12-6-2-1-4-10(12)9-21-14(17)13(19-20-21)15(22)18-8-11-5-3-7-23-11/h1-7H,8-9,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJCSHISMVVHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.
Attachment of the 2-Chlorobenzyl Group: This step involves the reaction of the triazole derivative with 2-chlorobenzyl chloride under basic conditions.
Attachment of the Furan-2-ylmethyl Group: This can be achieved through a coupling reaction using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiparasitic Activity:
One of the most significant applications of this compound is its potential in treating Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Research has indicated that derivatives of the 5-amino-1,2,3-triazole-4-carboxamide core exhibit promising antiparasitic activity. In a study focusing on the optimization of this compound series, a particular derivative demonstrated significant suppression of parasite burden in mouse models, showing submicromolar activity (pEC50 > 6) and improved oral exposure characteristics .
Antibacterial Properties:
The triazole scaffold has also been explored for its antibacterial properties. Various studies have reported the synthesis of triazole-containing hybrids that exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as chlorine, has been correlated with enhanced activity .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like 5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide. SAR studies have shown that modifications to the triazole ring and substituents can significantly impact biological activity. For instance, derivatives with specific substitutions have been found to enhance selectivity and potency against targeted pathogens .
Case Studies
Chagas Disease Treatment:
A notable case study involved a series of compounds derived from the triazole scaffold that were screened for their effectiveness against Trypanosoma cruzi. The optimized compound showed not only high potency but also favorable pharmacokinetic properties, making it a candidate for further development in clinical settings .
Anticancer Activity:
Another study investigated the anticancer potential of triazole derivatives. Compounds incorporating the this compound structure were tested against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .
Data Tables
Mechanism of Action
The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may interact with cellular receptors or enzymes, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs and their properties are summarized below:
Key Research Findings and Challenges
- Scaffold Versatility: The 5-amino-1H-1,2,3-triazole-4-carboxamide core is a privileged structure for diverse targets, including bacterial proteases (LexA), immune regulators (MIF), and signaling pathways (Wnt/β-catenin) .
- Metabolic Stability: Analogs like CAI () are metabolized into inactive fragments (e.g., benzophenone derivatives), highlighting the need for substituents that resist phase I oxidation.
Biological Activity
5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H13ClN4O2
- Molecular Weight : 288.72 g/mol
- CAS Number : 899737-04-3
Antiparasitic Activity
One of the most significant biological activities of this compound is its antiparasitic effect against Trypanosoma cruzi, the causative agent of Chagas' disease. A study indicated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide were screened for their efficacy against T. cruzi using high-content screening methods in VERO cells. The optimized compounds demonstrated improved potency and metabolic stability, leading to significant suppression of parasite burden in mouse models of Chagas' disease .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that triazole derivatives can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study reported that certain 1,2,3-triazole hybrids demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) indicating effective growth inhibition .
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have revealed promising results. In vitro studies demonstrated that some compounds within this class can induce apoptosis in cancer cell lines by triggering reactive oxygen species (ROS) generation and modulating key apoptotic pathways. For example, specific derivatives showed IC50 values as low as 6.06 μM against H460 lung cancer cells, highlighting their potential as anticancer agents .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring structure is known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the nervous system .
- ROS Generation : Induction of oxidative stress through ROS production leads to apoptosis in cancer cells, as observed in several studies .
- Targeting Parasite Metabolism : The compound interferes with metabolic pathways in T. cruzi, contributing to its antiparasitic effects .
Case Studies and Research Findings
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Triazole formation | CuI, sodium ascorbate | DMF/H₂O | 25°C | 65–75 |
| Amidation | EDC, HOBt | DCM | 0°C → RT | 80–85 |
Advanced: How can solvent polarity and catalyst selection be optimized to improve regioselectivity in triazole synthesis?
Regioselectivity in triazole formation is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor 1,4-disubstituted triazoles, while non-polar solvents may alter kinetics .
- Catalyst systems : Cu(I)-ligand complexes (e.g., TBTA) enhance regiocontrol and reduce side reactions. Recent studies suggest Ru-based catalysts for alternative regioselectivity .
Methodological approach : Screen solvents (DMF, THF, toluene) and catalysts (CuI, RuCl₃) with kinetic monitoring via TLC or HPLC .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., 2-chlorobenzyl protons at δ 5.2–5.4 ppm; furan protons at δ 6.3–7.4 ppm) .
- HRMS : For molecular ion validation (e.g., [M+H]+ calculated for C₁₆H₁₅ClN₅O₂: 352.0858) .
- FT-IR : To identify amide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
Advanced: How can computational modeling resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) may arise from assay conditions or structural analogs. Strategies include:
- Molecular docking : Predict binding affinity to targets (e.g., CYP450 enzymes) using software like AutoDock Vina .
- QSAR studies : Correlate substituent electronic properties (Hammett σ values) with activity trends .
Example : Fluorine substitution at the benzyl position increases hydrophobicity, enhancing membrane permeability but reducing solubility .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorogenic assays for kinases or proteases .
Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?
Q. Table 2: Substituent Effects on Activity
| Substituent | Position | Bioactivity Trend | Rationale |
|---|---|---|---|
| Cl | Benzyl (ortho) | ↑ Antimicrobial | Enhanced electrophilicity |
| F | Benzyl (para) | ↑ Anticancer | Improved metabolic stability |
| NO₂ | Triazole | ↓ Solubility | Increased logP |
Method : Synthesize derivatives via Suzuki coupling or nucleophilic substitution, then compare IC₅₀/MIC values .
Basic: What are the stability considerations for this compound under storage?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the triazole ring .
- Hydrolysis risk : Avoid aqueous buffers at pH > 8, which may cleave the amide bond .
Analytical validation : Monitor degradation via HPLC-UV over 6 months .
Advanced: How can crystallography resolve ambiguities in regiochemistry?
Single-crystal X-ray diffraction definitively assigns triazole substitution patterns. For example:
- 1,4-disubstituted triazoles exhibit characteristic dihedral angles (e.g., 5–10° between triazole and benzyl groups) .
Collaborative approach : Partner with crystallography facilities for structure elucidation.
Basic: What are the solubility challenges, and how can they be mitigated?
- Low aqueous solubility : Common due to aromatic/hydrophobic groups. Solutions include:
- Co-solvents (DMSO:PBS mixtures) for in vitro assays .
- Nanocrystal formulations for in vivo studies .
Advanced: What strategies validate target engagement in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
